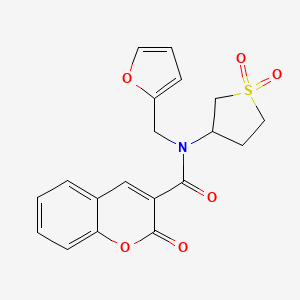

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromene derivatives, such as the one , often involves multicomponent reactions that allow for the efficient construction of these complex molecules. For instance, a study highlighted an eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, showcasing the utility of catalytic amounts of polystyrene-supported p-toluenesulfonic acid in ethanol at elevated temperatures for promoting C-C/C-O bond formations (Jadhav et al., 2018). This method offers advantages such as short reaction times, excellent yields, and tolerance to a wide range of functional groups.

Molecular Structure Analysis

Chromene derivatives exhibit diverse molecular conformations influenced by their substituents. For example, the crystal structures of certain N-phenyl-4-oxo-4H-chromene-2-carboxamide derivatives reveal that these molecules generally adopt an anti-rotamer conformation about the C-N bond. The orientation of the amide oxygen atom can vary, being either trans- or cis-related to the oxygen atom of the pyran ring, which affects the overall molecular geometry and potential intermolecular interactions (Reis et al., 2013).

Chemical Reactions and Properties

Chromene-based compounds are known for their reactivity, particularly in the formation of novel complexes with metals. For instance, the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with chromene derivatives has been explored, revealing the ability of these organic ligands to coordinate with metal ions through nitrogen, sulfur, and oxygen atoms, forming structures with significant electrochemical properties (Myannik et al., 2018).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Polymorphism

Research on 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has unveiled critical insights into their crystal structures and polymorphism, indicating the importance of their conformation and packing in solid states. These studies reveal how the anti-rotamer conformation about the C-N bond and the amide O atom's position significantly impact the compound's crystalline structure. Such insights are vital for understanding the physicochemical properties and stability of related compounds (Reis et al., 2013).

Synthesis Techniques

The development of novel synthesis methods for chromene derivatives, including 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives , highlights the versatility and potential of these compounds in creating biologically active molecules. These methods enable the rapid generation of compound libraries, crucial for drug discovery and material science applications (Vodolazhenko et al., 2012).

Biological Applications

Investigations into the biological activities of chromene derivatives, such as their antimicrobial properties, provide a glimpse into their potential therapeutic applications. For example, studies on coumarin-3-carboxamides bearing various N-heterocycles have demonstrated significant antimicrobial activities, suggesting their potential use as antimicrobial agents (Azab et al., 2017).

Material Science Applications

Research into the synthesis and properties of novel poly(coumarin-amide)s has shown that these compounds exhibit desirable properties such as good thermal stability and film-forming capabilities, making them interesting candidates for material science applications. These studies explore the potential use of chromene derivatives in creating new materials with specific optical and thermal properties (Nechifor, 2009).

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20(11-15-5-3-8-25-15)14-7-9-27(23,24)12-14/h1-6,8,10,14H,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHVHKOOJMYHOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)

![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)

![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)

![({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5571447.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)